molecular formula C4H9NO B2402997 (S)-Oxetan-2-ylmethanamine CAS No. 2091328-57-1

(S)-Oxetan-2-ylmethanamine

Cat. No.: B2402997
CAS No.: 2091328-57-1
M. Wt: 87.122
InChI Key: QDEFNAHLCTUWAH-BYPYZUCNSA-N
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Description

(S)-Oxetan-2-ylmethanamine is a chiral amine compound featuring an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Oxetan-2-ylmethanamine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available oxetane derivatives.

    Chiral Resolution: Enantiomerically pure this compound can be obtained through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.

    Amination: The oxetane ring is then subjected to amination reactions under controlled conditions to introduce the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing efficient chiral resolution methods to obtain the desired enantiomer.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and reaction time adjustments.

Chemical Reactions Analysis

Types of Reactions: (S)-Oxetan-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-Oxetan-2-ylmethanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of chiral drugs.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Oxetan-2-ylmethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes, depending on its specific application.

Comparison with Similar Compounds

    ®-Oxetan-2-ylmethanamine: The enantiomer of (S)-Oxetan-2-ylmethanamine, with similar structural properties but different biological activities.

    Oxetane: The parent compound, lacking the amine group, used in various synthetic applications.

    Methanamine: A simpler amine compound, used as a basic building block in organic synthesis.

Uniqueness: this compound is unique due to its chiral nature and the presence of the oxetane ring, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

[(2S)-oxetan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEFNAHLCTUWAH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091328-57-1
Record name 1-[(2S)-oxetan-2-yl]methanamine
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